molecular formula C17H16ClN5O3S3 B11413664 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11413664
M. Wt: 470.0 g/mol
InChI Key: ILFJTYCUGXVJME-UHFFFAOYSA-N
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Description

5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a propylsulfanyl group, and a carboxamide group. This compound also contains a thiazole ring and a sulfamoyl group attached to a phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine.

    Attachment of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be attached to the phenyl ring through a sulfonation reaction followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups and its potential biological activities. The presence of the thiazole ring and the sulfamoyl group may contribute to its distinct mechanism of action and its potential as a therapeutic agent.

Properties

Molecular Formula

C17H16ClN5O3S3

Molecular Weight

470.0 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5O3S3/c1-2-8-27-16-20-10-13(18)14(22-16)15(24)21-11-3-5-12(6-4-11)29(25,26)23-17-19-7-9-28-17/h3-7,9-10H,2,8H2,1H3,(H,19,23)(H,21,24)

InChI Key

ILFJTYCUGXVJME-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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